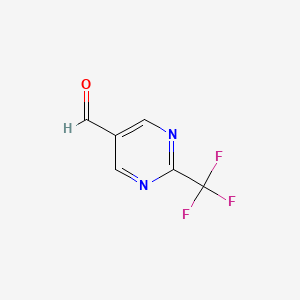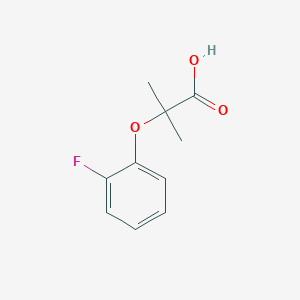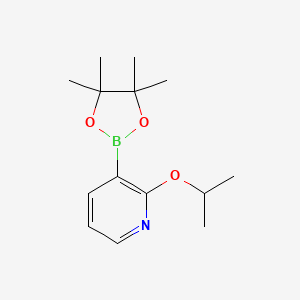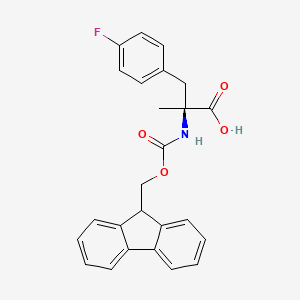
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde
Descripción general
Descripción
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with an aldehyde group at the fifth position. This structure makes it a versatile precursor for the construction of complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are closely related to 2-(trifluoromethyl)pyrimidine-5-carbaldehyde, has been achieved through a regioselective S(N)Ar reaction. This involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with various nucleophiles, such as aniline and methylamine, under phase-transfer catalysis and traditional S(N)Ar conditions . Additionally, the synthesis of pyrido[2,3-d]pyrimidines from 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde through cyclocondensation with β-substituted β-aminoacrylic esters has been reported, which demonstrates the reactivity of similar pyrimidine-5-carbaldehyde derivatives under acidic conditions .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde derivatives can be complex, as seen in the synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes. These structures involve intramolecular cyclization and can be further modified through reactions such as nitration and hydrolysis . The molecular structure is also influenced by the presence of substituents, as seen in the hydrogen-bonded structures of 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrates, which exhibit a three-dimensional framework .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine-5-carbaldehyde derivatives is highlighted by their ability to undergo various transformations. For instance, the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes involves trifluoroacetylation followed by hydrolysis, indicating the potential for functional group interconversion . Furthermore, the condensation of aminopyrimidinecarbaldehydes with different carbonyl compounds leads to the formation of pyrido[2,3-d]pyrimidines and related heterocycles, showcasing the versatility of these aldehydes in forming diverse ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)pyrimidine-5-carbaldehydes and their derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's reactivity and stability. The hydrogen-bonding capabilities, as seen in the crystal structures of related compounds, suggest that these aldehydes can participate in intermolecular interactions, which can be crucial for their reactivity and the formation of supramolecular assemblies .
Aplicaciones Científicas De Investigación
Synthesis of Unique Chemical Structures
- Regioselective Synthesis and Derivatization: Trisubstituted 2-arylaminopyrimidine-5-carbaldehydes have been synthesized through a regioselective process, leading to the creation of fused-bicyclic pyrimidine substrates. These compounds are further derivatized using Suzuki cross-coupling reactions, generating unique GlambdaC base precursors (Beingessner, Deng, Fanwick, & Fenniri, 2008).
Development of Heterocyclic Systems
- Building Pyrimidine-Based Compound Precursors: Aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported, facilitating the construction of pyrimidine-based compound precursors for N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Applications in Corrosion Inhibition
- Corrosion Inhibition in Carbon Steel: The synthesized compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde demonstrates significant inhibition effects on the corrosion of carbon steel in hydrochloric acid solution, acting as a mixed-type inhibitor (Ech-chihbi et al., 2017).
Microwave-Assisted Synthesis
- Microwave-Assisted Intramolecular Cyclization: Pyrimido[4,5-b]quinolines (5-deazaflavines) have been synthesized using microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes (Trilleras et al., 2010).
Synthesis of Condensed Azines
- Formation of Pyrido[2,3-d]pyrimidine: The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate leads to pyrido[2,3-d]pyrimidine derivatives, showcasing potential for novel compound synthesis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Development of Three-Dimensional Structures
- Hydrogen-Bonded Frameworks and Sheets: Molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde exhibit polarized electronic structures and form three-dimensional hydrogen-bonded frameworks, indicating applications in molecular engineering (Low et al., 2007).
Catalyst-Free Synthesis
- Benzofuran-Fused Pyrido[4,3-d]pyrimidines Synthesis: A rapid, one-pot, catalyst-free synthesismethod has been developed for novel benzofuran-fused pyrido[4,3-d]pyrimidines with potential antitumor activities, demonstrating the importance of these compounds in medicinal chemistry (Li et al., 2014).
Asymmetric Synthesis
- Asymmetric Autocatalysis of Pyrimidyl Alkanol: The addition of diisopropylzinc to pyrimidine-5-carbaldehyde has been used in asymmetric autocatalysis, leading to chiral pyrimidin-5-yl alkanols, important in the study of chiral compounds (Sato et al., 2002).
Pyrimidine Derivatives Synthesis
- Synthesis of Pyrimidine-5-carbaldehydes: A one-pot synthetic path for pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been established, providing access to these compounds for further chemical research (Mathews & Asokan, 2007).
Photoprocesses in Unnatural DNA Bases
- Excited-State Properties and Photoprocesses: The study of excited-state properties of unnatural nucleic acid bases like Pyrrole-2-carbaldehyde, which forms stable pairs in DNA, reveals insights into the stability and reactivity of these compounds upon UV irradiation (Ghosh, Ghosh, & Ghosh, 2021).
Novel Synthetic Methods
- Synthesis of Pteridine Analogs: Pyrimidine-5-carbaldehyde derivatives have been utilized as precursors for the synthesis of pteridine analogs, indicating their role in creating complex chemical structures (Torre et al., 2014).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and avoiding dust formation .
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDQBASERVUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590789 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
CAS RN |
304693-66-1 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)










